

Apafant (WEB 2086): An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Roceapafant*

Cat. No.: *B142373*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Apafant (also known as WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Due to the limited availability of public data on "**Rocepafant**," this document focuses on the well-characterized and structurally related compound, Apafant, as a representative PAF receptor antagonist.

Core Concepts: Mechanism of Action

Apafant is a synthetic thieno-triazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] By binding to the PAFR, Apafant blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3] The antagonism of the PAFR by Apafant effectively inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Apafant, providing insights into its potency and activity.

Table 1: Receptor Binding Affinity of Apafant

| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |
|-----------|------------|------------------------|--------|--------------|
| Ki | Human | Platelet Receptors | 9.9 nM | |
| KD | Human | Platelets | 15 nM | |
| pKd | Guinea Pig | Peritoneal Macrophages | 8.22 | |

Table 2: In Vitro Inhibitory Activity of Apafant

| Assay | Species | Cell Type | IC50 | Reference(s) |
|--|---------|-------------|-----------------------|--------------|
| PAF-induced Platelet Aggregation | Human | Platelets | 170 nM (0.17 μ M) | |
| PAF-induced Neutrophil Aggregation | Human | Neutrophils | 360 nM (0.36 μ M) | |
| PAF-induced Inositol-1,4,5-trisphosphate formation | Human | Platelets | 33 μ M | |

Table 3: In Vivo Efficacy of Apafant

| Animal Model | Effect Measured | Route of Administration | ED50 | Reference(s) |
|--------------------------|---|-------------------------|-------------|--------------|
| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Oral | 0.07 mg/kg | |
| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Intravenous | 0.018 mg/kg | |
| Anesthetized Rats | Reversal of PAF-induced Hypotension | Intravenous | 0.052 mg/kg | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Apafant.

PAF Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i) of Apafant for the PAF receptor.

Objective: To quantify the ability of Apafant to displace a radiolabeled ligand from the PAF receptor on rabbit platelet membranes.

Materials:

- [3H]Apafant (radioligand)
- Unlabeled Apafant (competitor)
- Rabbit platelet membrane preparation
- Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

- Scintillation cocktail
- Glass fiber filters
- Filtration manifold system
- Scintillation counter

Procedure:

- Membrane Preparation: Prepare platelet membranes from rabbit blood according to established protocols.
- Assay Setup: In a microplate, add the following components in order:
 - Binding buffer
 - Increasing concentrations of unlabeled Apafant (or vehicle for total binding)
 - A fixed concentration of [3H]Apafant (typically at or below its K_d)
 - Rabbit platelet membrane preparation (protein concentration to be optimized)
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine non-specific binding in the presence of a high concentration of unlabeled PAF.

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the unlabeled Apafant concentration.
- Determine the IC₅₀ value from the resulting sigmoidal curve.
- Calculate the K_i value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This protocol describes an in vitro assay to measure the inhibitory effect of Apafant on PAF-induced human platelet aggregation using light transmission aggregometry.

Objective: To determine the IC₅₀ of Apafant for the inhibition of platelet aggregation stimulated by PAF.

Materials:

- Human platelet-rich plasma (PRP)
- Platelet-Activating Factor (PAF)
- Apafant
- Saline or appropriate vehicle
- Light Transmission Aggregometer

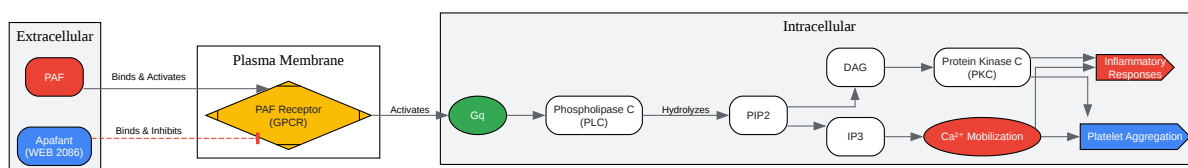
Procedure:

- PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
- Baseline Measurement: Place an aliquot of PRP in the aggregometer cuvette and establish a stable baseline of light transmission.
- Pre-incubation: Add a known concentration of Apafant (or vehicle for control) to the PRP and incubate for a short period (e.g., 1-3 minutes) at 37°C with stirring.

- Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.
- Data Acquisition: The aggregometer will generate a curve representing the percentage of aggregation.
- IC50 Determination: Repeat the experiment with a range of Apafant concentrations. Plot the percentage inhibition of aggregation against the logarithm of the Apafant concentration to determine the IC50 value.

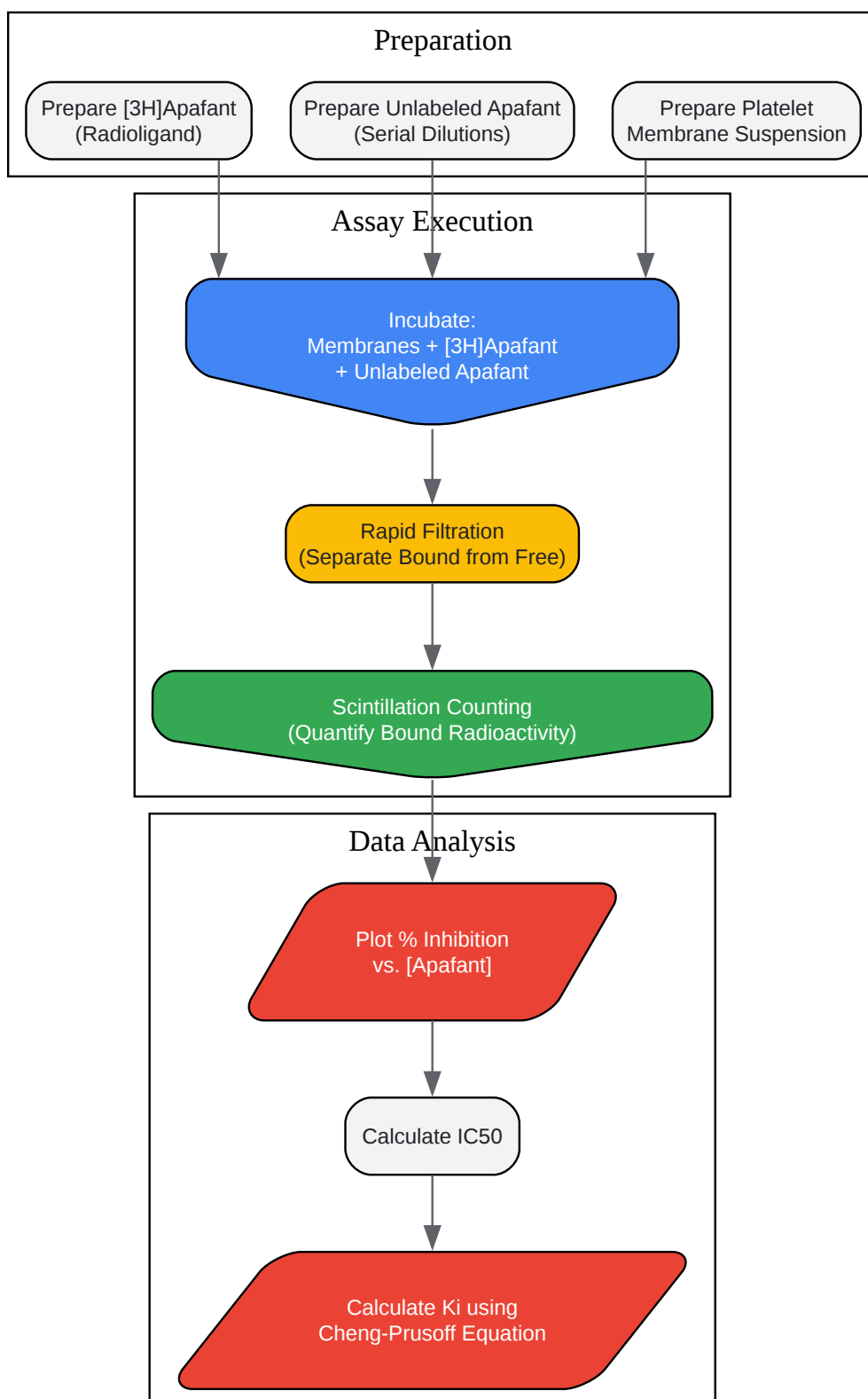
Visualizations

The following diagrams illustrate key pathways and workflows related to Apafant and the PAF receptor.



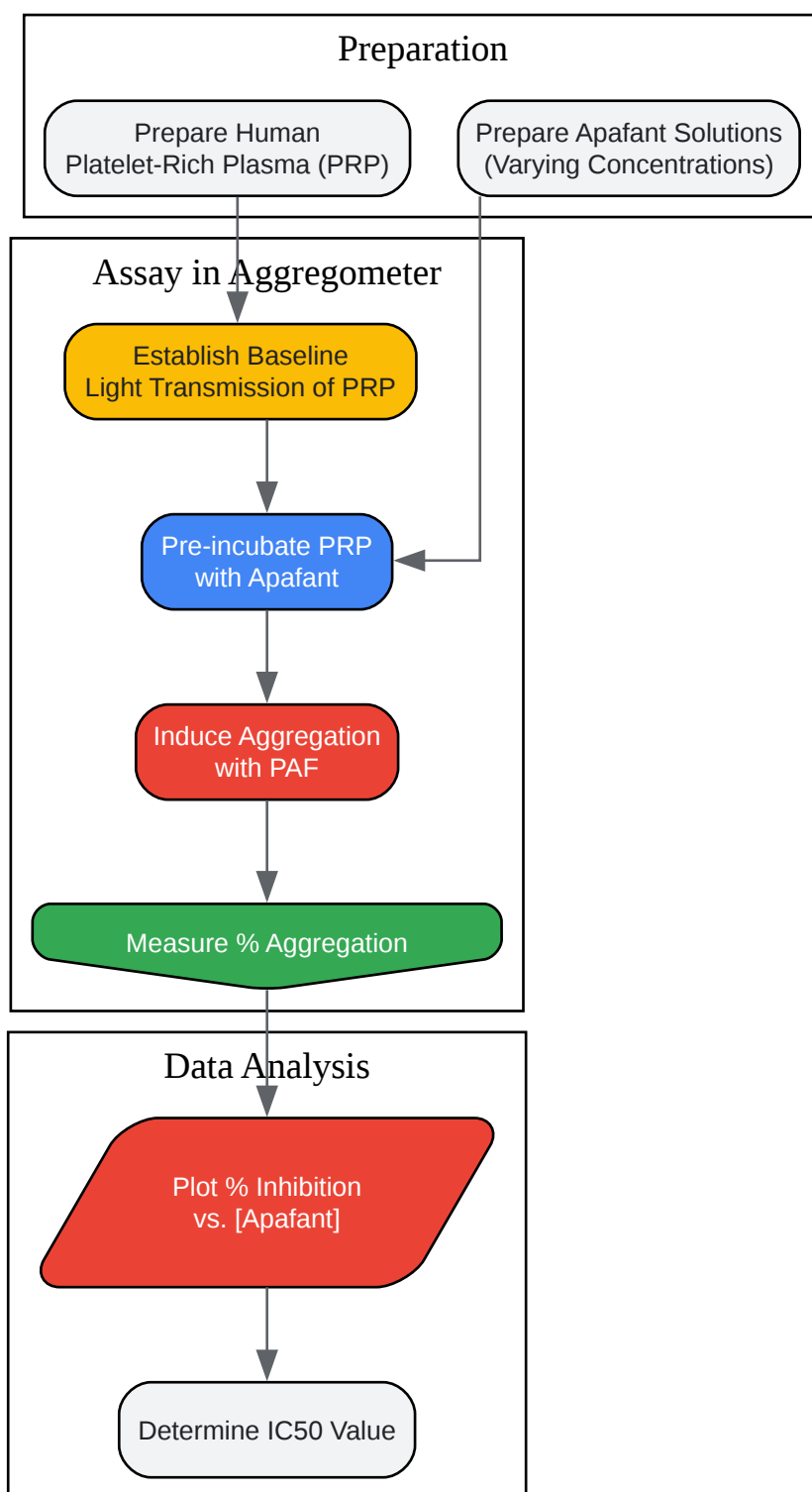
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PAF Receptor Signaling Pathway and Apafant Inhibition.



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Workflow for PAF Receptor Competitive Binding Assay.



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Workflow for PAF-Induced Platelet Aggregation Inhibition Assay.

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References

- 1. Apafant - Wikipedia [en.wikipedia.org]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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